5-Bromo-8-methoxy-3-isoquinolinamine
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Overview
Description
5-Bromo-8-methoxy-3-isoquinolinamine: is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 8th position, and an amine group at the 3rd position on the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxy-3-isoquinolinamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 8-methoxyisoquinoline followed by amination at the 3rd position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and solvents like dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and green chemistry principles is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the nitro group if present, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated isoquinoline or amino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-8-methoxy-3-isoquinolinamine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a lead compound for drug development.
Medicine: The compound has shown promise in preclinical studies for its anticancer, antimicrobial, and anti-inflammatory properties. It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also explored for their applications in materials science .
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxy-3-isoquinolinamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cell surface receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- 5-Bromo-8-aminoisoquinoline
- 5-Bromo-8-nitroisoquinoline
- 5-Bromo-8-hydroxyisoquinoline
Comparison: 5-Bromo-8-methoxy-3-isoquinolinamine is unique due to the presence of both a methoxy group and an amine group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group can enhance the compound’s lipophilicity, improving its cell membrane permeability, while the amine group can facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions .
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-8-methoxyisoquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)6-4-10(12)13-5-7(6)9/h2-5H,1H3,(H2,12,13) |
InChI Key |
LRIFNGNTKRMFFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=NC(=CC2=C(C=C1)Br)N |
Origin of Product |
United States |
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